N-(1,3-dioxoisoindol-5-yl)-2-(2-methoxyethoxy)acetamide
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Overview
Description
N-(1,3-dioxoisoindol-5-yl)-2-(2-methoxyethoxy)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a phthalimide group and an acetamide group linked through a 2-(2-methoxyethoxy) chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-5-yl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide intermediate.
Introduction of the Acetamide Group: The phthalimide intermediate is then reacted with 2-(2-methoxyethoxy)acetyl chloride in the presence of a base such as triethylamine. This step introduces the acetamide group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindol-5-yl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(1,3-dioxoisoindol-5-yl)-2-(2-methoxyethoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindol-5-yl)-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindol-5-yl)acetamide: Lacks the 2-(2-methoxyethoxy) chain.
N-(1,3-dioxoisoindol-5-yl)-2-(2-ethoxyethoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(2-methoxyethoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-4-5-20-7-11(16)14-8-2-3-9-10(6-8)13(18)15-12(9)17/h2-3,6H,4-5,7H2,1H3,(H,14,16)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKMAYZSEAKHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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